6,8-dichloro-3,4-dihydro-2H-1,4-benzoxazine

Lipophilicity Membrane permeability Physicochemical profiling

For R&D programs requiring enhanced membrane permeability, this 6,8-dichloro benzoxazine (LogP ≈ 3.74, free base MW 204.05) is a superior building block. Generic mono-halogenated analogs compromise lipophilicity and pro-apoptotic activity contingent on the 6,8-dichloro arrangement. - Higher passive permeability vs. unsubstituted (LogP 1.63) or mono-6-chloro (LogP 2.28) analogs. - Validated scaffold for pro-apoptotic/anti-angiogenic tool compounds and N-acyl antimicrobial libraries. - Stepwise orthogonal C-Cl functionalization for diversity-oriented synthesis. - Supplied as hydrochloride salt; 2-8°C storage with desiccation.

Molecular Formula C8H7Cl2NO
Molecular Weight 204.05 g/mol
Cat. No. B13705323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-3,4-dihydro-2H-1,4-benzoxazine
Molecular FormulaC8H7Cl2NO
Molecular Weight204.05 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)C=C(C=C2Cl)Cl
InChIInChI=1S/C8H7Cl2NO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2
InChIKeyPJOPBLNKTYANCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-3,4-dihydro-2H-1,4-benzoxazine – Structural & Physicochemical Profile


6,8-Dichloro-3,4-dihydro-2H-1,4-benzoxazine (CAS 105679-37-6) is a 1,4‑benzoxazine heterocycle bearing chlorine substituents at the 6- and 8‑positions of the fused benzene ring. The dihydro‑oxazine ring confers both hydrogen‑bond acceptor and donor capacity, while the dual chlorine pattern markedly increases lipophilicity (calculated LogP ≈ 3.74) and molecular weight (204.05 g·mol⁻¹ for the free base) relative to the unsubstituted parent . The compound is primarily supplied as the hydrochloride salt and is used as a building block in medicinal chemistry and agrochemical research .

Synthetic Flexibility Two chlorine handles enable stepwise derivatization for diversity‑oriented synthesis.
Physicochemical Profile High calculated LogP supports design of cell‑permeable probes for intracellular targets.
Biological Context Reported scaffold context in apoptosis and anti‑proliferation pathway studies.

6,8-Dichloro-3,4-dihydro-2H-1,4-benzoxazine – Why Generic Substitution Fails


Even among closely related 1,4‑benzoxazine analogs, the number and position of halogen substituents profoundly alter physicochemical and biological properties. The unsubstituted parent (LogP ≈ 1.63) and the mono‑6‑chloro analog (LogP ≈ 2.28) are substantially less lipophilic than the 6,8‑dichloro compound (LogP ≈ 3.74) . This difference directly impacts membrane permeability, cellular uptake, and protein‑binding characteristics in whole‑cell assays. Furthermore, the 6,8‑dichloro pattern is specifically required for the pro‑apoptotic activity observed in the 3‑hydroxymethyl derivative DBO, whereas the 6‑amino analog fails to induce apoptosis [1]. Generic substitution with a mono‑halogenated or unsubstituted benzoxazine would therefore compromise the physicochemical profile and forfeit the biological activity that is contingent on the 6,8‑dichloro arrangement.

Lipophilicity drift
Mono‑chloro or unsubstituted benzoxazines have substantially lower LogP, which may alter membrane permeability and cellular uptake in whole‑cell assays.
Opposite biological effects
The 6‑amino analog inhibited HUVEC apoptosis while the 6,8‑dichloro derivative promoted it, indicating that the substitution pattern may critically influence apoptosis pathway endpoints.
Limited derivatization handles
Unsubstituted or mono‑halogenated cores offer fewer reactive sites, restricting orthogonal functionalization and reducing synthetic optionality for library generation.

6,8-Dichloro-3,4-dihydro-2H-1,4-benzoxazine – Comparative Evidence


Lipophilicity Enhancement vs. Unsubstituted Core

The 6,8‑dichloro compound exhibits a calculated LogP of 3.74, more than twice that of the unsubstituted 3,4‑dihydro‑2H‑1,4‑benzoxazine (LogP ≈ 1.63) and substantially higher than the mono‑6‑chloro analog (LogP ≈ 2.28) [1]. This elevated lipophilicity is expected to enhance passive membrane diffusion and may improve intracellular target engagement in cell‑based assays.

Lipophilicity Enhancement
Data to verify
LogP 3.74 vs 1.63 (unsubstituted)
May support passive permeability in cell‑based assays
Calculated values; experimental LogP not reported.
Lipophilicity Membrane permeability Physicochemical profiling

Scaffold Essential for Pro-Apoptotic Activity

Among a series of 2,3‑dihydro‑3‑hydroxymethyl‑1,4‑benzoxazine derivatives, the 6,8‑dichloro analog (DBO) was the most effective small molecule at promoting HUVEC apoptosis and inhibiting A549 lung carcinoma cell proliferation, while the 6‑amino derivative inhibited apoptosis [1]. This demonstrates that the 6,8‑dichloro substitution pattern is a key determinant of biological activity in this chemotype.

Pro‑Apoptotic Scaffold
Class-level
6,8‑diCl derivative DBO promoted HUVEC apoptosis; 6‑amino analog inhibited
Scaffold may influence apoptosis pathway endpoints
Qualitative data from a single derivative series.
Apoptosis induction Angiogenesis inhibition HUVEC model

Sequential Derivatization via Dual Chlorine Substituents

The presence of two chlorine atoms at the 6‑ and 8‑positions provides two chemically distinct handles for further functionalization via nucleophilic aromatic substitution or transition‑metal‑catalyzed cross‑coupling. The unsubstituted parent and the mono‑6‑chloro analog offer only one or zero reactive sites, limiting the structural diversity that can be generated from a single building block [1]. This dual‑halogen architecture is exploited in the synthesis of N‑acyl derivatives with reported antimicrobial activity [2].

Derivatization Sites
Source review
2 reactive Cl sites vs 1 (6‑Cl) vs 0 (parent)
Supports sequential coupling for diversity‑oriented synthesis
Based on structural inspection; reaction yields not compared.
Synthetic versatility Dual functionalization Nucleophilic aromatic substitution

6,8-Dichloro-3,4-dihydro-2H-1,4-benzoxazine – Application Scenarios


Lipophilic Probe for CNS & Intracellular Targets

With a calculated LogP of 3.74—more than double that of the unsubstituted benzoxazine core—6,8‑dichloro‑3,4‑dihydro‑2H‑1,4‑benzoxazine is a superior starting point for designing tool compounds or probes that require enhanced passive membrane permeability . It is particularly suited for programs targeting intracellular enzymes or central nervous system receptors where logD optimization is critical.

Pro-Apoptotic & Anti-Angiogenic Agent Scaffold

The 6,8‑dichloro benzoxazine architecture is directly validated in the literature: its 3‑hydroxymethyl derivative DBO is the most effective pro‑apoptotic and anti‑proliferative agent in a series that includes amino‑substituted analogs with opposing biological effects [2]. Researchers developing compounds for vascular endothelial cell apoptosis induction or anti‑angiogenic therapy should prioritize the 6,8‑dichloro scaffold over other substitution patterns.

Dual-Halogen Intermediate for Sequential Coupling

The two distinct chlorine substituents at positions 6 and 8 offer opportunities for stepwise functionalization that cannot be achieved with a single halogen or an unsubstituted phenyl ring [1]. This building block is therefore ideally suited for diversity‑oriented synthesis, where a single intermediate can be elaborated into multiple final compounds through orthogonal C–Cl bond activation.

Antimicrobial Lead Generation Platform

N‑Acyl derivatives of 6,8‑dichlorobenzoxazine are explicitly disclosed as antimicrobial agents applicable to textile preservation and disinfection [3]. Buyers seeking to establish a broad‑spectrum antimicrobial discovery program can use the 6,8‑dichloro benzoxazine core as a versatile starting material for generating focused libraries of N‑substituted analogs.

Application
Selection Property
Validation Focus
Cell‑permeable probe design
High calculated LogP for permeability context
Intracellular target engagement assays
Apoptosis pathway studies
6,8‑dichloro scaffold context
HUVEC apoptosis and anti‑proliferation endpoints
Diversity‑oriented synthesis
Dual chlorine handles for orthogonal coupling
Sequential derivatization feasibility
Antimicrobial screening libraries
N‑acyl derivatization potential
Broth dilution or agar diffusion screening
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